molecular formula C20H22N4O6 B2703843 1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine CAS No. 1321993-21-8

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine

Cat. No. B2703843
CAS RN: 1321993-21-8
M. Wt: 414.418
InChI Key: LQKOOSABQZSXNV-BMJUYKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine is a useful research compound. Its molecular formula is C20H22N4O6 and its molecular weight is 414.418. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Activity

Compounds with nitroarylidene imines structures have been identified as bifunctional fluorescent chemosensors, exhibiting selective sensing capabilities for lanthanide cations and fluoride anions. For instance, certain dialkoxy-substituted azomethines derived from о-nitrobenzaldehydes and anthracen-9-ylmethanamine demonstrate high effectiveness and selectivity as sensors for europium(III) cations and fluoride anions (Tolpygin et al., 2017).

Polymerization Initiators

Nitrophenyl derivatives have also been evaluated in the context of polymerization. Specifically, certain N-phenylalkoxyamines, prepared through the interaction of nitrophenyl radicals with nitrosobenzene, have shown promise in controlling the polymerization of methyl methacrylate (MMA) to moderate conversions, thus contributing to the development of new materials with controlled properties (Greene & Grubbs, 2010).

Environmental Remediation

Research has also explored the biodegradation of nitroaromatic compounds, highlighting pathways through which these substances can be broken down in environmental settings. Specifically, studies on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have revealed reduction routes leading to nitroso derivatives and ring cleavage products, indicating potential methods for the remediation of nitroaromatic pollutants in wastewater and soil (Hawari et al., 2000).

Crystal Engineering

The structural analysis of compounds containing nitrophenyl groups has contributed to crystal engineering, helping understand the effects of molecular planarity on crystal non-centrosymmetry. This research is crucial for developing new materials with specific optical, electrical, or mechanical properties (Zhang, 2002).

Corrosion Inhibition

Nitrobenzyl Schiff bases have been investigated for their potential as corrosion inhibitors for metals. Studies comparing Schiff bases with different substitutes have shown that those with electron-donating groups, such as O-methyl, offer superior performance in preventing metal corrosion, which is vital for extending the lifespan of metal structures and components (Heydari et al., 2018).

properties

IUPAC Name

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c25-23(26)19-5-1-3-17(13-19)15-21-7-9-29-11-12-30-10-8-22-16-18-4-2-6-20(14-18)24(27)28/h1-6,13-16H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOOSABQZSXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NCCOCCOCCN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine

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